N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazine ring, a trifluoromethyl group, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzotriazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the chlorophenyl and trifluoromethyl groups is usually done through electrophilic aromatic substitution reactions. The final step involves the formation of the butanamide linkage, which can be accomplished using amide coupling reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction often leads to changes in cellular processes, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Trifluoromethylbenzene: A compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE is unique due to its combination of a benzotriazine ring, a trifluoromethyl group, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H14ClF3N4O2 |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C18H14ClF3N4O2/c19-13-10-11(18(20,21)22)7-8-15(13)23-16(27)6-3-9-26-17(28)12-4-1-2-5-14(12)24-25-26/h1-2,4-5,7-8,10H,3,6,9H2,(H,23,27) |
InChI Key |
MLFZDRAPKWOEGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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